Dibenzepin hydrochloride
Overview
Description
Dibenzepin hydrochloride, commonly known by its trade names Noveril and Anelax, is a tricyclic antidepressant (TCA) developed to address various depressive disorders. Initially discovered and synthesized in the mid-20th century, this compound has been the focus of numerous studies due to its efficacy in treating major depressive disorder and its potential use in treating chronic neuropathic pain .
Mechanism of Action
Target of Action
Dibenzepin hydrochloride primarily targets the norepinephrine transporter (NET) . It binds strongly to histamine H1 receptors in the brain and, to a lesser extent, to cholinergic receptors . These targets play crucial roles in regulating mood and various physiological processes.
Mode of Action
This compound acts as a selective norepinephrine reuptake inhibitor (NRI) . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission . This is thought to contribute to the drug’s antidepressant effects.
Biochemical Pathways
Its action on norepinephrine and histamine h1 receptors suggests that it may influence thenoradrenergic and histaminergic pathways . The downstream effects of these pathways can include changes in mood, alertness, and physiological responses to stress and inflammation.
Pharmacokinetics
It is known that the bioavailability of this compound is approximately25% , and its plasma protein binding is approximately 80% . These properties can impact the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased noradrenergic neurotransmission and antagonism of histamine H1 receptors . This can result in mood elevation in depressed individuals, potentially relieving symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, individual differences in metabolism and excretion rates can affect the drug’s efficacy and side effects. Additionally, interactions with other drugs can influence its action . .
Biochemical Analysis
Biochemical Properties
Dibenzepin hydrochloride acts primarily as a selective norepinephrine reuptake inhibitor. It binds strongly to histamine H1 receptors and, to a lesser extent, to cholinergic receptors . The compound interacts with various biomolecules, including enzymes and proteins involved in neurotransmitter regulation. Its antagonistic effects on histamine and tetrabenazine, along with its potentiation of noradrenergic effects, highlight its role in biochemical reactions .
Cellular Effects
This compound influences cellular processes by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action affects cell signaling pathways, particularly those related to mood regulation and stress response. The compound also impacts gene expression and cellular metabolism by modulating neurotransmitter levels . Additionally, this compound has been shown to affect cardiac electrophysiological properties, indicating its broader impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to norepinephrine transporters, inhibiting their function, and preventing the reuptake of norepinephrine into presynaptic neurons. This inhibition leads to increased norepinephrine levels in the synaptic cleft, enhancing neurotransmission . The compound also exhibits antihistamine properties by binding to histamine H1 receptors, contributing to its sedative effects . Furthermore, this compound’s lack of significant interaction with serotonin and dopamine transporters differentiates it from other tricyclic antidepressants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its efficacy over extended periods, with consistent inhibition of norepinephrine reuptake . Its long-term use may lead to adaptive changes in neurotransmitter receptor sensitivity and expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively alleviates symptoms of depression without significant adverse effects. At higher doses, this compound can cause toxic effects, including cardiac toxicity and central nervous system depression . These findings underscore the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is metabolized primarily in the liver through hepatic enzymes. The compound undergoes demethylation and hydroxylation, resulting in various metabolites that are excreted via urine and feces . The involvement of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, plays a crucial role in its metabolic pathways . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s high protein binding affinity (approximately 80%) affects its distribution and localization . Additionally, this compound’s interaction with transporters and binding proteins influences its accumulation in specific tissues, including the brain .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and synaptic vesicles of neurons. The compound’s targeting signals and post-translational modifications direct it to these compartments, where it exerts its pharmacological effects . The localization of this compound within synaptic vesicles is essential for its role in modulating neurotransmitter release and reuptake.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzepin hydrochloride typically involves the formation of the dibenzo[b,f]azepine heterocyclic system. One effective method involves a two-step synthesis from appropriate indoles via N-arylation, followed by acid-catalyzed rearrangement . This method has been shown to be effective for producing various analogues, including halogenated derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired tricyclic structure.
Chemical Reactions Analysis
Types of Reactions
Dibenzepin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various halogenated and oxidized derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Dibenzepin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used in the treatment of major depressive disorder and chronic neuropathic pain.
Industry: Utilized in the development of new antidepressant drugs and related therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with similar efficacy but more side effects compared to dibenzepin hydrochloride.
Clomipramine: Known for its use in treating obsessive-compulsive disorder, it has a different side effect profile.
Amitriptyline: Widely used for depression and chronic pain, it has more pronounced anticholinergic effects.
Uniqueness
This compound is unique among tricyclic antidepressants due to its selective norepinephrine reuptake inhibition and potent antihistamine properties. It has fewer side effects compared to other TCAs, making it a valuable option for patients who may not tolerate other antidepressants well .
Properties
IUPAC Name |
5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22;/h4-11H,12-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZIQRLRMWPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048421 | |
Record name | Dibenzepin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315-80-0 | |
Record name | Dibenzepine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzepin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzepin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzepin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzepin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZEPIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLN0273S4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of dibenzepin hydrochloride and its effects on brain activity?
A1: this compound is a tricyclic antidepressant, but its precise mechanism of action remains unclear. Research suggests that it acts as an uncoupler of oxidative phosphorylation in brain mitochondria [, ]. This means it disrupts the process by which cells generate energy, leading to decreased oxygen and glucose uptake in the brain [, ]. Furthermore, this compound was found to significantly inhibit oxygen uptake in rat brain slices, especially in the absence of calcium or in the presence of excess potassium []. This suggests that this compound may interfere with ion channels and calcium homeostasis within brain cells.
Q2: Are there any known cases of toxicity associated with this compound?
A2: Yes, this compound overdose can lead to serious complications. There is a reported case of a patient developing pulmonary edema after ingesting a large dose of this compound []. While the exact mechanism is unknown, it's suggested that the drug might depress left ventricular function, contributing to the pulmonary edema [].
Q3: What is the chemical structure of this compound?
A4: this compound is the hydrochloride salt form of dibenzepin, a tricyclic compound with the chemical name 10-[2-(dimethylamino)ethyl]-5,10-dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one []. Unfortunately, the provided abstracts do not include the molecular formula, weight, or spectroscopic data.
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